3-Acetamido-2,5-dimethylbenzoic acid
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Overview
Description
3-Acetamido-2,5-dimethylbenzoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, characterized by the presence of an acetamido group and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-2,5-dimethylbenzoic acid typically involves the acylation of 2,5-dimethylbenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include heating the mixture to a temperature of around 60-70°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-2,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Acetamido-2,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-acetamido-2,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylbenzoic acid: Lacks the acetamido group, making it less versatile in certain chemical reactions.
3-Acetamidobenzoic acid: Similar structure but without the additional methyl groups, leading to different chemical properties and reactivity.
4-Acetamido-2,5-dimethylbenzoic acid: Positional isomer with different substitution pattern on the benzene ring.
Uniqueness
3-Acetamido-2,5-dimethylbenzoic acid is unique due to the presence of both acetamido and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields of research .
Properties
CAS No. |
73698-70-1 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-acetamido-2,5-dimethylbenzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-6-4-9(11(14)15)7(2)10(5-6)12-8(3)13/h4-5H,1-3H3,(H,12,13)(H,14,15) |
InChI Key |
LIDGACFIPCDVKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)NC(=O)C)C)C(=O)O |
Origin of Product |
United States |
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